7-(Methylsulfonyl)quinolin-3-amine
Overview
Description
7-(Methylsulfonyl)quinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methylsulfonyl group at the 7th position and an amine group at the 3rd position of the quinoline ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
The primary target of 7-(Methylsulfonyl)quinolin-3-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins. The binding energy with these proteins is found to be lesser, indicating a strong interaction .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway that plays a role in multiple cancers . The downstream effects of this interaction include changes in cell proliferation and apoptosis, which can influence the progression of cancer.
Pharmacokinetics
The ADME properties of this compound indicate that it has high gastrointestinal absorption . Its lipophilicity (Log Po/w) is 0.96, which can impact its distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. By interacting with the PI3K/AKT/mTOR pathway proteins, it can inhibit cell proliferation and promote apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
7-(Methylsulfonyl)quinolin-3-amine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses and cellular metabolism. For instance, it can inhibit certain oxidoreductases, thereby modulating the redox state of cells. Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For example, this compound has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as oxidoreductases, which play a crucial role in maintaining cellular redox balance. Additionally, this compound can bind to transcription factors, altering their activity and leading to changes in gene expression. These interactions highlight the compound’s ability to modulate cellular functions at a fundamental level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including enhanced antioxidant capacity and altered metabolic profiles .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved metabolic function. At higher doses, there may be toxic or adverse effects, including oxidative stress and cellular damage. These findings underscore the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, it can influence metabolic fluxes, leading to changes in the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it can be found in the mitochondria, where it influences mitochondrial function and energy metabolism. The localization of this compound is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of 7-(Methylsulfonyl)quinolin-3-amine may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Methylsulfonyl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, such as amines or thiols, are often used.
Major Products: The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-(Methylsulfonyl)quinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the methylsulfonyl and amine groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinolin-8-ol: Another quinoline derivative with antimicrobial properties.
Uniqueness: 7-(Methylsulfonyl)quinolin-3-amine is unique due to the presence of both the methylsulfonyl and amine groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
7-methylsulfonylquinolin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEZFBGIRMELPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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